Cas no 2137090-30-1 (1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-)

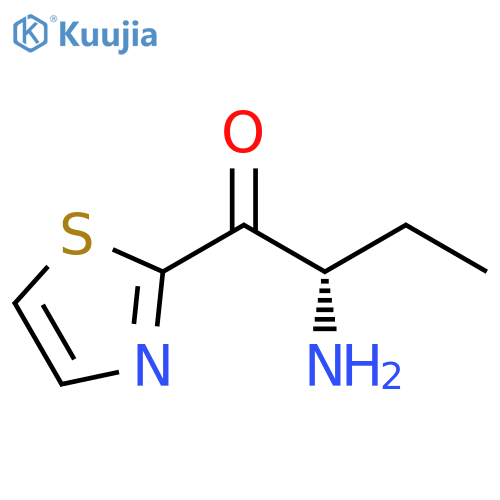

2137090-30-1 structure

商品名:1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-

CAS番号:2137090-30-1

MF:C7H10N2OS

メガワット:170.232100009918

CID:5293496

1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)- 化学的及び物理的性質

名前と識別子

-

- 1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-

-

- インチ: 1S/C7H10N2OS/c1-2-5(8)6(10)7-9-3-4-11-7/h3-5H,2,8H2,1H3/t5-/m0/s1

- InChIKey: NPKMLYSTTDUQDL-YFKPBYRVSA-N

- ほほえんだ: C(C1=NC=CS1)(=O)[C@@H](N)CC

1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-799842-2.5g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 2.5g |

$1931.0 | 2024-05-21 | |

| Enamine | EN300-799842-10.0g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 10.0g |

$4236.0 | 2024-05-21 | |

| Enamine | EN300-799842-0.25g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 0.25g |

$906.0 | 2024-05-21 | |

| Enamine | EN300-799842-0.5g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 0.5g |

$946.0 | 2024-05-21 | |

| Enamine | EN300-799842-5.0g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 5.0g |

$2858.0 | 2024-05-21 | |

| Enamine | EN300-799842-1.0g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 1.0g |

$986.0 | 2024-05-21 | |

| Enamine | EN300-799842-0.1g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 0.1g |

$867.0 | 2024-05-21 | |

| Enamine | EN300-799842-0.05g |

(2S)-2-amino-1-(1,3-thiazol-2-yl)butan-1-one |

2137090-30-1 | 95% | 0.05g |

$827.0 | 2024-05-21 |

1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)- 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

2. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

4. Water

2137090-30-1 (1-Butanone, 2-amino-1-(2-thiazolyl)-, (2S)-) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬